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Compound of Interest

Compound Name: Glycodeoxycholate Sodium

Cat. No.: B15573290 Get Quote

Introduction:

Sodium Glycodeoxycholate, a biocompatible and biodegradable bile salt, plays a pivotal role as

a surfactant and edge activator in the formulation of advanced nano-vesicular drug delivery

systems. Its amphiphilic nature allows it to integrate into lipid bilayers, modifying their

physicochemical properties to enhance drug encapsulation, stability, and permeation across

biological membranes. This document provides detailed protocols and comparative data on the

application of Sodium Glycodeoxycholate and its close structural analog, Sodium

Deoxycholate, in the preparation of bilosomes and transfersomes, two promising nano-carriers

for oral and transdermal drug delivery.

Mechanism of Action:

In nano-vesicular systems, Sodium Glycodeoxycholate acts primarily in two ways:

Stabilizer: It imparts a negative charge to the vesicle surface, increasing electrostatic

repulsion between vesicles and preventing aggregation, thereby enhancing colloidal stability.

Edge Activator: It introduces flexibility and deformability to the lipid bilayer. This "ultra-

deformability" is the hallmark of transfersomes, enabling them to squeeze through pores

much smaller than their own diameter, which is particularly advantageous for transdermal
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drug delivery.[1][2] In oral formulations like bilosomes, this flexibility helps the vesicles

withstand the harsh environment of the gastrointestinal tract.[3][4]

Quantitative Data Summary
The following tables summarize key formulation parameters and resulting physicochemical

characteristics of nano-vesicular carriers prepared using bile salts like Sodium

Glycodeoxycholate and Sodium Deoxycholate.

Table 1: Formulation Parameters of Bile Salt-Containing Nano-Vesicles
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Nano-
Vesicle
Type

Key
Component
s

Drug Model
Bile Salt to
Lipid Ratio

Preparation
Method

Reference

Bilosomes

Soybean

Phosphatidyl

choline,

Sodium

Glycocholate

Recombinant

Human

Insulin

1:4 (mol/mol)

Reversed-

Phase

Evaporation

[5]

Bilosomes

Lipid, Sodium

Deoxycholate

, Span 60

Sulpiride
10% of

formulation

Thin Film

Hydration
[6][7]

Liposomes

(NaDC)

Egg Yolk

Lecithin,

Cholesterol,

Sodium

Deoxycholate

Itraconazole

5 mg/mL

NaDC

solution for

hydration

Thin Film

Dispersion
[8]

Transfersome

s

Phosphatidyl

choline,

Sodium

Deoxycholate

(General for

peptides)

80:20

(Lipid:Bile

Salt)

Thin Film

Hydration
[9]

Transfersome

s

Soybean

Lecithin,

Sodium

Deoxycholate

Itraconazole 1:1 (molar)
Thin Layer

Evaporation
[10]

Table 2: Physicochemical Characteristics of Prepared Nano-Vesicles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3148843/
https://www.mdpi.com/2310-2861/10/4/239
https://pubmed.ncbi.nlm.nih.gov/38667658/
https://files.core.ac.uk/download/pdf/82108525.pdf
https://www.researchgate.net/publication/335761966_OPTIMIZATION_OF_SODIUM_DEOXYCHOLATE-BASED_TRANSFERSOMES_FOR_PERCUTANEOUS_DELIVERY_OF_PEPTIDES_AND_PROTEINS
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892037/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nano-
Vesicle
Type

Average
Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Entrapme
nt
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

Bilosomes

(SGC)
154 ± 18

Not

Reported

Not

Reported
30 ± 2

Not

Reported
[5]

Bilosomes

(SDC)

211.26 ±

10.84
0.395

Not

Reported

80.08 ±

1.88

26.69 ±

0.63
[6][7]

Liposomes

(NaDC)
118.1 ± 2.0

Not

Reported
-21.5 ± 1.3

92.7

(initial)

Not

Reported
[8]

Transferso

mes

(NaDC)

118.6 ±

1.33

0.102 ±

0.011

-30.9 ±

0.46

Not

Reported

Not

Reported
[9]

Transferso

mes

(NaDC)

~100
Not

Reported

Not

Reported

Not

Reported

Not

Reported
[10]

Experimental Workflows & Logical Relationships
The following diagrams illustrate the general workflow for preparing nano-vesicles using the

thin film hydration method and the classification of these carriers.
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General Workflow for Nano-Vesicle Preparation

Preparation Phase

Vesicle Formation

Post-Processing

1. Dissolution
Dissolve lipids (e.g., Phosphatidylcholine),

cholesterol, and drug in organic solvent
(e.g., Chloroform/Methanol).

2. Film Formation
Evaporate organic solvent under reduced

pressure (Rotary Evaporator) to form a thin lipid film.

3. Hydration
Hydrate the lipid film with an aqueous buffer

containing Sodium Glycodeoxycholate.
Vortex/agitate above lipid Tc.

4. Size Reduction (Optional)
Downsize vesicles to desired range via

sonication or high-pressure homogenization.

5. Purification
Remove unentrapped drug and excess reagents

(e.g., Dialysis, Gel Filtration).

Click to download full resolution via product page

Caption: Workflow for nano-vesicle preparation by thin film hydration.
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Classification of Bile Salt-Modified Nano-Vesicles

Conventional Liposomes
(Phospholipid + Cholesterol)

Bilosomes
(Liposomes + Bile Salts)

Transfersomes
(Liposomes + Edge Activator)

Sodium Glycodeoxycholate
(Bile Salt / Edge Activator)

 modifies into  acts as

Click to download full resolution via product page

Caption: Role of bile salts in modifying conventional liposomes.

Detailed Experimental Protocols
Protocol 1: Preparation of Bilosomes by Thin Film
Hydration
This protocol is adapted from the methodology used for preparing Sulpiride-loaded bilosomes.

[6][7] The thin film hydration technique is one of the most common and straightforward methods

for vesicle preparation.[4]

A. Materials:

Phospholipid (e.g., Soybean Phosphatidylcholine or Egg Lecithin)

Sodium Deoxycholate (or Sodium Glycodeoxycholate)

Span 60

Drug (e.g., Sulpiride)

Chloroform and Methanol (as organic solvents)
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Phosphate Buffered Saline (PBS), pH 7.4 (as hydration medium)

B. Equipment:

Rotary evaporator

Round-bottom flask (500 mL)

Vortex mixer

Bath sonicator

Syringe filters (for sterilization, if required)

Particle size analyzer (e.g., Malvern Zetasizer)

C. Step-by-Step Procedure:

Dissolution of Components: Accurately weigh and dissolve the lipid, Sodium Deoxycholate,

Span 60, and the lipophilic drug in a sufficient volume of a chloroform-methanol mixture (e.g.,

2:1 v/v) in a round-bottom flask.

Formation of Thin Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent

under reduced pressure at a temperature of 40-60°C. Rotate the flask to ensure a thin,

uniform lipid film forms on the inner wall.

Drying: Continue the evaporation for at least 1 hour after the bulk solvent has been removed

to eliminate any residual solvent. For complete removal, the flask can be placed under a high

vacuum overnight.

Hydration: Add the aqueous hydration medium (e.g., PBS pH 7.4) to the flask. If the drug is

hydrophilic, it should be dissolved in this aqueous phase.

Vesicle Formation: Agitate the flask using a vortex mixer or by manual shaking until the lipid

film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed. This

step should be performed at a temperature above the gel-liquid crystal transition temperature

(Tc) of the chosen lipid.
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Size Reduction: To obtain smaller, more uniform vesicles (SUVs), sonicate the suspension

using a bath sonicator for 5-15 minutes or a probe sonicator for 3-5 minutes.

Purification: To remove the unentrapped drug, the formulation can be centrifuged at high

speed, followed by the collection of the vesicular pellet, or purified using dialysis or gel

filtration chromatography.

Characterization: Analyze the final bilosome formulation for particle size, polydispersity index

(PDI), zeta potential, and entrapment efficiency.

Protocol 2: Preparation of Transfersomes by Reversed-
Phase Evaporation
This protocol is based on the methodology for preparing insulin-loaded liposomes containing a

bile salt.[5] The reversed-phase evaporation method is particularly effective for encapsulating

water-soluble molecules with high efficiency.

A. Materials:

Soybean Phosphatidylcholine (SPC)

Sodium Glycocholate (SGC)

Drug (e.g., Recombinant Human Insulin)

Citric acid-Na₂HPO₄ buffer solution

Organic Solvent (e.g., Diethyl ether or Isopropyl ether)

B. Equipment:

Bath sonicator

Rotary evaporator

High-pressure homogenizer

pH meter
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C. Step-by-Step Procedure:

Lipid Phase Preparation: Dissolve Soybean Phosphatidylcholine and Sodium Glycocholate

in the organic solvent (e.g., 10 mL of absolute ether). A typical molar ratio is 4:1 (SPC:SGC).

[5]

Aqueous Phase Preparation: Dissolve the hydrophilic drug (e.g., insulin) in an appropriate

aqueous buffer (e.g., 2 mL of citric acid-Na₂HPO₄ buffer).

Emulsification: Add the aqueous drug solution drop-by-drop to the lipid-organic solvent

mixture while sonicating in a water bath. Continue sonication for approximately 5 minutes

until a stable water-in-oil (w/o) emulsion is formed.[5]

Solvent Removal: Remove the organic solvent from the emulsion using a rotary evaporator

under reduced pressure (e.g., 0.07–0.08 mPa) at a controlled temperature (e.g., 30°C).[5]

This process will invert the emulsion, forming a viscous gel-like phase.

Formation of Vesicles: Continue to evaporate until a dry or semi-dry lipid film is formed. Add

a specific volume of buffer to hydrate the lipids, forming the transfersome dispersion.

Homogenization: For further size reduction and to ensure a unilamellar vesicle population,

pass the suspension through a high-pressure homogenizer for several cycles (e.g., 4 cycles

at 300 bar).[5]

Characterization: Characterize the resulting transfersomes for their key attributes, including

vesicle size, entrapment efficiency, and drug integrity.

Characterization of Nano-Vesicular Carriers
A thorough characterization is essential to ensure the quality, stability, and efficacy of the

prepared nano-vesicles.

Vesicle Size, Polydispersity, and Zeta Potential: These parameters are typically measured

using Dynamic Light Scattering (DLS) techniques.[6][11] Zeta potential is a measure of the

surface charge and is a critical indicator of the stability of the colloidal dispersion.
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Morphology: The shape and surface characteristics of the vesicles can be visualized using

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[6][12]

Entrapment Efficiency (EE%): This determines the percentage of the initial drug that has

been successfully encapsulated within the vesicles. It is calculated after separating the

unentrapped drug from the formulation. The amount of entrapped drug is then quantified

using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release: This study is performed to understand the release profile of the drug

from the nano-vesicles over time. It is typically conducted using a dialysis bag method in a

buffer solution that mimics physiological conditions.[13][14]

Deformability Index (for Transfersomes): This is a crucial parameter for transfersomes and is

measured by extruding the vesicle suspension through a series of polycarbonate filters with

defined pore sizes smaller than the vesicle diameter. The amount of vesicle suspension

extruded over a specific time is used to calculate the deformability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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